1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-
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Overview
Description
Preparation Methods
The synthesis of 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides two regioisomeric pyrazoles that are often difficult to separate. Industrial production methods may involve the use of rhodium-catalyzed asymmetric 1,4-addition reactions to achieve the desired stereochemistry .
Chemical Reactions Analysis
1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles .
Scientific Research Applications
1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . This interaction can lead to various biological effects, including inhibition of cell migration and proliferation.
Comparison with Similar Compounds
1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- can be compared with other similar compounds, such as:
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfur-containing pyrazoles: These compounds have similar sulfur-containing functional groups, which contribute to their unique reactivity and applications.
The uniqueness of 1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]- lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
CAS No. |
652131-88-9 |
---|---|
Molecular Formula |
C10H18N2OS |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C10H18N2OS/c1-9-8-10(2)12(11-9)4-7-14-6-3-5-13/h8,13H,3-7H2,1-2H3 |
InChI Key |
CZGZCBMBAQZLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCSCCCO)C |
Origin of Product |
United States |
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